4-(Isocyanatomethyl)-2,2-dimethyl-1,3-dioxolane
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Overview
Description
4-(Isocyanatomethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by the presence of an isocyanate group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isocyanatomethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
2,2-dimethyl-1,3-dioxolane-4-methanol+Phosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale phosgenation processes. Safety measures are critical due to the hazardous nature of phosgene. Alternative methods using safer reagents like oxalyl chloride have also been explored to mitigate risks.
Chemical Reactions Analysis
Types of Reactions
4-(Isocyanatomethyl)-2,2-dimethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Reacts with diols to form polyurethanes.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form urethanes.
Water: Hydrolysis occurs readily, especially in the presence of catalysts.
Diols: Polymerization reactions are typically conducted at elevated temperatures.
Major Products
Urethanes: Formed from reactions with alcohols.
Amines and CO2: Products of hydrolysis.
Polyurethanes: Result from polymerization with diols.
Scientific Research Applications
4-(Isocyanatomethyl)-2,2-dimethyl-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable polymers.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4-(Isocyanatomethyl)-2,2-dimethyl-1,3-dioxolane involves the reactivity of the isocyanate group. This group is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. The formation of urethane linkages is a key reaction, which is central to its use in polymer chemistry. The molecular targets include hydroxyl and amine groups, leading to the formation of stable covalent bonds.
Comparison with Similar Compounds
Similar Compounds
Phenyl Isocyanate: Similar reactivity but lacks the dioxolane ring.
Methyl Isocyanate: Highly reactive but more toxic and less stable.
Hexamethylene Diisocyanate: Used in polyurethane production but has a different structure.
Uniqueness
4-(Isocyanatomethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other isocyanates and contributes to its versatility in various applications.
Properties
IUPAC Name |
4-(isocyanatomethyl)-2,2-dimethyl-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2)10-4-6(11-7)3-8-5-9/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIFCIGZABQNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN=C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30760165 |
Source
|
Record name | 4-(Isocyanatomethyl)-2,2-dimethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30760165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96743-46-3 |
Source
|
Record name | 4-(Isocyanatomethyl)-2,2-dimethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30760165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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